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This technical guide provides an in-depth analysis of the quantum chemical calculations
performed on the endohedral metallofullerene, Barium-encapsulated C74 (Ba@C74). It
summarizes key findings from theoretical studies, presenting quantitative data, computational
methodologies, and visualizations to facilitate a comprehensive understanding of the structural
and electronic properties of this novel nanomaterial.

Introduction

Endohedral metallofullerenes, with a metal atom or cluster encapsulated within a carbon cage,
are a fascinating class of molecules with potential applications in diverse fields, including
materials science, electronics, and medicine. Ba@C74, in particular, has garnered significant
interest due to its unique electronic structure and the intriguing interaction between the
encapsulated barium atom and the C74 fullerene cage. Quantum chemical calculations have
been instrumental in elucidating the properties of Ba@C74, providing insights that complement
and often precede experimental characterization.

Synthesis and Experimental Characterization

The production of Ba@C74 is typically achieved using the radio frequency (RF) method, where
barium and carbon are co-evaporated in a helium atmosphere. Subsequent purification of the
resulting soot is carried out using a multi-stage high-performance liquid chromatography
(HPLC) process.[1]
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Experimental characterization, primarily through single-crystal synchrotron X-ray diffraction,
has revealed that the barium atom in Ba@C74 is not centrally located within the D(3h)
symmetric C74 cage. Instead, it assumes an off-center position, displaced by approximately
130-150 picometers from the geometric center of the cage.[1] The shortest experimentally
determined distance between the barium atom and a carbon atom of the cage is 265
picometers.[1] These experimental findings are in strong agreement with the predictions from
guantum chemical calculations.

Computational Methodology

The theoretical investigations of Ba@C74 have predominantly employed Density Functional
Theory (DFT), a robust computational method for studying the electronic structure of
molecules.

Density Functional and Basis Sets

A widely used approach for the quantum chemical calculations of Ba@C74 involves the B3LYP
hybrid functional. This functional combines Becke's three-parameter exchange functional with
the Lee-Yang-Parr correlation functional.

For the atomic basis sets, a mixed approach is commonly utilized to balance computational
cost and accuracy:

o Carbon atoms: The 3-21G basis set is frequently employed.

e Barium atom: The LanL2DZ (Los Alamos National Laboratory 2 Double-Zeta) basis set,
which includes an effective core potential (ECP), is used. The ECP replaces the core
electrons of the heavy barium atom, reducing the computational expense of the calculations.

Software

The Gaussian 03 and TURBOMOLE 5.3 software packages are among the computational
chemistry tools that have been used to perform these calculations.

Thermodynamic Properties

To understand the stability and relative populations of different isomers at finite temperatures,
the Gibbs free energy is calculated. This is typically achieved by performing a harmonic
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vibrational frequency analysis on the optimized geometry and applying the rigid rotator and
harmonic oscillator (RRHO) approximation.

The following diagram illustrates the typical workflow for quantum chemical calculations on
Ba@C74:
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A typical workflow for quantum chemical calculations of Ba@C74.

Calculated Properties of Ba@C74

Quantum chemical calculations have provided valuable quantitative data on the structure and
electronic properties of Ba@C74.

Optimized Geometry

The DFT calculations confirm the off-center position of the barium atom within the C74 cage.
The key structural parameters are summarized in the table below.
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Parameter Experimental Value Calculated Value

Data not explicitly found in a

Ba off-center displacement 130-150 pm[1]
tabular format

Data not explicitly found in a

Shortest Ba-C distance 265 pm[1]
tabular format

Note: While calculations are stated to be in good agreement with experimental data, specific
tabulated values for the optimized geometry were not found in the surveyed literature.

Electronic Properties

The electronic structure of Ba@C74 is characterized by a significant charge transfer from the

encapsulated barium atom to the fullerene cage.

Property Calculated Value
Mulliken Charge on Ba ~+2
HOMO-LUMO Gap Data not explicitly found in a tabular format

The Mulliken charge analysis indicates that the barium atom exists in a Ba2* state, having
donated two valence electrons to the C74 cage, which consequently becomes a C742~ dianion.
This charge transfer is a key feature of the electronic structure of Ba@C74.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital
(LUMO) energies, and the resulting HOMO-LUMO gap, are crucial for understanding the
chemical reactivity and kinetic stability of the molecule. A larger HOMO-LUMO gap generally
implies greater stability.

The relationship between the encapsulated metal, the fullerene cage, and the resulting
electronic properties can be visualized as follows:
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Charge transfer mechanism in Ba@C74.

Vibrational Properties

Vibrational frequency calculations are essential for confirming that the optimized structure
corresponds to a true energy minimum (i.e., no imaginary frequencies) and for predicting the
infrared (IR) spectrum of the molecule. While detailed vibrational frequency data for Ba@C74
was not found in the surveyed literature, these calculations are a standard part of the
computational protocol.
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Spectroscopic Properties

Quantum chemical calculations can also be used to predict various spectroscopic properties,
such as Nuclear Magnetic Resonance (NMR) chemical shifts and Ultraviolet-Visible (UV-Vis)
absorption spectra. These calculated spectra can be compared with experimental data to
validate the computational model and aid in the interpretation of experimental results. Specific
calculated spectroscopic data for Ba@C74 were not available in the reviewed sources.

Conclusion

Quantum chemical calculations, particularly using Density Functional Theory with the B3LYP
functional and a mixed basis set (3-21G for carbon and LanL2DZ for barium), have provided
significant insights into the structural and electronic properties of Ba@C74. These theoretical
studies have successfully predicted the off-center position of the barium atom and the
substantial charge transfer from the metal to the fullerene cage, findings that are in excellent
agreement with experimental observations. While a more comprehensive set of tabulated
quantitative data from these calculations would be beneficial, the existing theoretical work lays
a strong foundation for understanding this intriguing endohedral metallofullerene. Further
computational studies could focus on simulating a wider range of spectroscopic properties and
exploring the reactivity of Ba@C74, which could be of interest to researchers in drug
development and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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